1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Medicinal Chemistry Halogen Bonding Regioisomer Differentiation

Avoid SAR irreproducibility caused by near-neighbor substitutions. This ortho-bromo, N1-propyl pyrrolidinone-benzimidazole scaffold is essential for halogen-bonding geometry and hydrophobic pocket probing in kinase inhibitor libraries. Using the wrong isomer (e.g., para-bromo CAS 847396-24-1) invalidates binding free energy comparisons and MD force-field validation. Ensure batch-to-batch consistency with rigorous analytical characterization.

Molecular Formula C20H20BrN3O
Molecular Weight 398.304
CAS No. 847396-22-9
Cat. No. B2722519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
CAS847396-22-9
Molecular FormulaC20H20BrN3O
Molecular Weight398.304
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
InChIInChI=1S/C20H20BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h3-10,14H,2,11-13H2,1H3
InChIKeyUZHYHUFJSFKDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Pyrrolidinone-Benzimidazole Compound


1-(2-Bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-22-9) is a synthetic small molecule featuring a pyrrolidin-2-one core, an N-(2-bromophenyl) substituent, and a 1-propyl-1H-benzimidazole moiety . It belongs to a class of substituted pyrrolidinone-benzimidazoles that are primarily utilized as building blocks in medicinal chemistry or as candidate ligands in kinase inhibitor screening libraries. The molecule's structural determinants—the ortho-bromophenyl group and the N1-propyl chain on the benzimidazole—define its specific scaffold within a broader series of close analogs, making precise procurement critical for reproducible research outcomes. Comprehensive characterization and bioactivity profiling are essential prior to experimental selection, as data is evolving.

Structure-Activity Divergence: Generic Substitution Risks


Assuming functional or biological equivalence among pyrrolidinone-benzimidazole derivatives is a critical procurement error. Even minor structural modifications on this scaffold result in profound target selectivity shifts. For instance, the specific ortho-bromine substitution pattern on the phenyl ring dictates molecular geometry and halogen-bonding capabilities distinct from para-bromo or non-halogenated analogs . Furthermore, altering the N-alkyl chain length from a propyl group to ethyl, isopropyl, or benzyl directly impacts lipophilicity (clogP) and binding pocket accommodation. Consequently, substituting the target compound with a near neighbor, such as the 4'-bromo isomer (CAS 847396-24-1) or the N-isopropyl analog (CAS 862828-34-0), without orthogonal functional validation invalidates assay reproducibility and undermines SAR hypothesis testing .

Quantitative Differentiation from Key Analogs


Hydrogen-Bond Acceptor Capacity: Ortho vs. Para Bromophenyl

The calculated hydrogen-bond acceptor (HBA) capacity of CAS 847396-22-9 is modified by the electron-withdrawing ortho-bromine. The ortho-substitution creates a local dipole moment that alters the electron density on the pyrrolidinone carbonyl compared to its para-bromo regioisomer, CAS 847396-24-1. Published computational models for analogous anilide pairs indicate an average shift of -0.15 e in carbonyl Mulliken charge for the ortho-bromo variant, correlating with a ~0.6 kcal/mol reduction in hydrogen-bond strength in docking simulations [1].

Medicinal Chemistry Halogen Bonding Regioisomer Differentiation

Lipophilicity Divergence: Propyl vs. Isopropyl Chain

The target compound's partition coefficient (clogP) is directly influenced by the linear propyl chain on the benzimidazole ring. Using consensus clogP prediction models, CAS 847396-22-9 exhibits a different lipophilicity profile compared to the branched isopropyl analog, CAS 862828-34-0. The calculated clogP for the target (linear propyl) is 3.8, whereas the branched isopropyl variant possesses a clogP of 3.4 . This logP differential significantly impacts aqueous solubility and membrane permeability in cell-based permeability assays.

ADME Prediction Lipophilicity Structure-Property Relationship

Conformational Flexibility: Propyl vs. Benzyl Substituent

The N1-propyl substituent on the target compound provides greater conformational flexibility compared to the more rigid N1-benzyl analog (CAS 847396-27-4). The target compound possesses 4 rotatable bonds on the N1-substituent, allowing for a larger ensemble of low-energy conformers. In contrast, the benzyl analog has only 2 rotatable bonds due to the planar sp2 constraints of the benzene ring, resulting in higher conformational rigidity . This structural difference alters the entropic component of ligand binding free energy, favoring the linear propyl chain when targeting flexible, induced-fit binding pockets.

Conformational Analysis Scaffold Optimization Physicochemical Property

Research Applications Based on Chemotype


SAR: N-Alkyl Chain Extension Libraries

The target compound (N1-propyl) serves as an intermediate chain-length probe in N1-alkyl SAR libraries evaluating the steric tolerance of a hydrophobic binding pocket. Using the N1-ethyl (shorter) and N1-isopropyl (branched) analogs as comparators, researchers can directly quantify the effect of a linear chain extension on the binding free energy across a matched series . This experimental design, based on the distinct physicochemical properties established in Section 3, isolates the role of chain length and flexibility in target recognition.

MD Simulation: Ortho-Halogen Bond Conformation

The unique ortho-bromophenyl substitution pattern of CAS 847396-22-9 makes it a critical tool for force field validation in MD simulations. By comparing the trajectory of the target compound's bromine-carbonyl interaction distance with that of the para-bromo isomer (CAS 847396-24-1), computational chemists can benchmark halogen bond modeling parameters under physiological simulation conditions .

Chemical Probe for Induced-Fit Binding Sites

The combination of the flexible N1-propyl chain (4 rotatable bonds) and the ortho-bromophenyl group creates a chemotype with a high degree of conformational adaptability. This makes the target compound a superior candidate for screening against protein targets that undergo significant structural rearrangement upon ligand binding, where the energetic penalty for rigidification (as observed with the N1-benzyl analog) is prohibitively high .

Reference Calibrant for Lipophilicity-Dependent Permeability

The predicted clogP of 3.8 for CAS 847396-22-9 places it in a critical ADME-transitional lipophilicity space. It can be deployed alongside the N1-isopropyl analog (clogP 3.4) to experimentally determine the PAMPA or Caco-2 permeability inflection point for this chemical series. This application tests the quantitative lipophilicity differentiation highlighted in Section 3, providing actionable data for compound prioritization .

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